molecular formula C6H11ClO2 B6236203 1-chloro-5-methoxypentan-2-one CAS No. 1378468-20-2

1-chloro-5-methoxypentan-2-one

Cat. No.: B6236203
CAS No.: 1378468-20-2
M. Wt: 150.6
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Description

1-Chloro-5-methoxypentan-2-one is an organic compound with the molecular formula C6H11ClO2 It is a chlorinated ketone with a methoxy group attached to the pentane chain

Synthetic Routes and Reaction Conditions:

    Chlorination of 5-methoxypentan-2-one: One common method involves the chlorination of 5-methoxypentan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions.

    Hydrochlorination of 5-methoxypent-2-en-1-ol: Another method involves the hydrochlorination of 5-methoxypent-2-en-1-ol in the presence of a catalyst such as zinc chloride.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

1-Chloro-5-methoxypentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-5-methoxypentan-2-one involves its reactivity due to the presence of both the chlorine and methoxy groups. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can stabilize intermediates through resonance. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application.

Comparison with Similar Compounds

Uniqueness: 1-Chloro-5-methoxypentan-2-one is unique due to the presence of both the chlorine and methoxy groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

1378468-20-2

Molecular Formula

C6H11ClO2

Molecular Weight

150.6

Purity

95

Origin of Product

United States

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